molecular formula C14H22N4O B1288978 N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide CAS No. 262368-30-9

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

カタログ番号: B1288978
CAS番号: 262368-30-9
分子量: 262.35 g/mol
InChIキー: LBWNQLVDYPNHAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS: 262368-30-9) is a synthetic acetamide derivative with a molecular formula of C₁₄H₂₂N₄O and a molecular weight of 262.35 g/mol . Its structure features:

  • A 4-aminophenyl group attached to the acetamide nitrogen.
  • A methyl group on the same nitrogen atom.
  • A 4-methylpiperazine ring linked via a methylene bridge to the carbonyl group.

Its SMILES notation (CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N) highlights the spatial arrangement of these functional groups .

特性

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNQLVDYPNHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620235
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-30-9
Record name N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262368-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ8DMN6DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Synthetic Routes

The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

  • Starting Materials :

  • General Reaction Scheme :

    • The process begins with the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride in an organic solvent such as ethyl acetate at controlled temperatures (50-55 °C) for a specified duration (typically 2 hours).
  • Subsequent Reaction :

    • After the initial reaction, 1-methylpiperazine is added to the mixture and heated at 45-50 °C for approximately 4.5 hours.
  • Final Steps :

    • The reaction mixture is cooled and treated with ammonia and water to facilitate product formation. The crude product is then purified through recrystallization or chromatography.

Detailed Reaction Conditions

Step Reagent Conditions Duration Yield
1 Chloroacetyl Chloride + N-Methyl-4-nitroaniline Ethyl Acetate, 50-55 °C 2 hours ~79.27%
2 1-Methylpiperazine 45-50 °C 4.5 hours -
3 Ammonia + Water Room Temperature - Purification via recrystallization

Purification Methods

Purification is crucial to achieve high purity levels of the final product. Common methods include:

  • Recrystallization : The crude product is dissolved in a minimal amount of solvent (e.g., ethyl acetate) and allowed to crystallize out upon cooling.

  • Chromatography : This technique can be employed to separate impurities based on their interaction with a stationary phase.

Analysis of Reaction Products

Characterization Techniques

The purity and identity of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide can be confirmed using:

Yield and Purity Data

The yield from the synthesis process can vary based on the specific conditions used but has been reported at approximately 79.27% with a purity level exceeding 98% as determined by HPLC analysis.

化学反応の分析

Types of Reactions

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an anti-cancer agent, particularly in breast cancer research.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

作用機序

The mechanism of action of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound may also interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine Moieties

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure: Replaces the 4-aminophenyl group with a benzothiazole ring.
  • Activity : Demonstrated anticancer properties in vitro, synthesized via coupling reactions between chloroacetamide and N-methylpiperazine .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Structure : Contains a 4-fluorophenyl group and a tosyl-substituted piperazine .
  • Impact : The sulfonyl group increases hydrophilicity, altering pharmacokinetics compared to the methylpiperazine in the target compound .
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
  • Structure: Features an ethyl linker and 3-methylphenoxy group.
  • Activity: The extended chain and phenoxy substituent may enhance blood-brain barrier penetration, suggesting CNS-targeted applications .

Analogs with Modified Aryl Groups

N-(4-Hydroxyphenyl)acetamide
  • Structure : Simplifies the parent compound by replacing the piperazine and methyl groups with a hydroxyl substituent .
  • Activity : Lacks kinase inhibition but serves as a precursor for antimicrobial agents due to hydrogen-bonding capabilities .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Incorporates chloro , nitro , and sulfonyl groups on the phenyl ring.
  • Activity : Exhibits antimicrobial properties, attributed to electron-withdrawing substituents enhancing reactivity .

Compounds with Similarity Scores

and highlight compounds with computational structural similarity:

  • 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (Similarity: 0.86): A benzodiazepine analog lacking the acetamide chain, suggesting divergent biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₄H₂₂N₄O 4-Aminophenyl, 4-methylpiperazine Kinase inhibition, Anticancer
BZ-IV C₁₄H₁₈N₄OS Benzothiazole, 4-methylpiperazine Anticancer
N-(4-Fluorophenyl)-sulfonylpiperazine analog C₁₉H₂₁FN₄O₃S 4-Fluorophenyl, tosylpiperazine Undisclosed
N-(4-Hydroxyphenyl)acetamide C₈H₁₀N₂O 4-Hydroxyphenyl Antimicrobial precursor

Research Findings and Implications

  • Piperazine Role : The 4-methylpiperazine group in the target compound enhances solubility and binding affinity to kinase domains, a feature shared with BZ-IV but absent in simpler analogs like N-(4-hydroxyphenyl)acetamide .
  • Aryl Group Impact: Electron-donating groups (e.g., -NH₂ in the target compound) improve receptor interactions, while electron-withdrawing groups (e.g., -NO₂ in nitro-substituted analogs) favor antimicrobial activity .
  • Synthetic Flexibility : The acetamide scaffold allows modular substitutions, enabling tailored pharmacokinetic profiles (e.g., sulfonyl groups for hydrophilicity , benzothiazole for π-π stacking ).

生物活性

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, with CAS number 262368-30-9, is a compound that has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to Nintedanib, a medication used for treating idiopathic pulmonary fibrosis and certain types of cancer. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

The molecular formula of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is C14H22N4O, with a molecular weight of 262.35 g/mol. It features a piperazine ring, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

PropertyValue
Chemical Name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
CAS Number 262368-30-9
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
Purity >95% (HPLC)

Research indicates that compounds similar to N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide may act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways related to cancer progression and fibrosis. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and other protein targets.

Case Studies

  • Inhibition of Kinases : Studies have demonstrated that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For example, in vitro assays showed that certain analogs effectively blocked the activity of the vascular endothelial growth factor receptor (VEGFR), leading to reduced cellular proliferation in cancer cell lines.
  • Antifibrotic Activity : In models of pulmonary fibrosis, compounds structurally related to Nintedanib have shown promise in reducing fibrotic markers and improving lung function parameters. The mechanism is thought to involve the suppression of fibroblast activation and collagen deposition.
  • Neuropharmacological Effects : Some studies suggest that piperazine-containing compounds can modulate dopaminergic and serotonergic systems, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide and its analogs, revealing that modifications to the piperazine ring can significantly enhance biological activity.

Key Findings:

  • Selectivity for GPX4 Inhibition : Research has identified GPX4 as a target for inducing ferroptosis, a regulated form of necrosis implicated in cancer therapy. Compounds with electrophilic warheads similar to those found in this compound were shown to covalently bind to GPX4, leading to increased lipid peroxidation and cell death in cancer cells .
  • Cytotoxicity Profiles : In vitro cytotoxicity assays revealed that certain derivatives exhibited low nanomolar IC50 values against various cancer cell lines, suggesting high potency as anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and acetylation reactions. For example, acetylation of intermediates like 4-methylpiperazine with chloroacetyl chloride, followed by coupling with N-methyl-4-aminophenylamine. Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of amine derivatives. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer : Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, mass spectrometry (ESI-MS) for molecular weight verification, and elemental analysis to validate empirical formulas. For example, ¹H NMR peaks at δ 2.2–2.5 ppm confirm methyl groups on the piperazine ring, while aromatic protons appear at δ 6.5–7.2 ppm .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Methodological Answer : Key properties include solubility in polar aprotic solvents (DMSO, methanol) for in vitro assays , stability under inert atmospheres (storage at 0–6°C in dark conditions), and acid dissociation constants (pKa ~7.43) influencing bioavailability. Differential scanning calorimetry (DSC) confirms thermal stability, with a melting point range of 152–154°C .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, particularly as a nintedanib intermediate?

  • Methodological Answer : Kinase inhibition assays (e.g., VEGFR, FGFR, PDGFR targets) using recombinant enzymes and ATP-binding competition studies are critical. Cell-based models include human umbilical vein endothelial cells (HUVECs) for antiangiogenic activity and cancer cell lines (e.g., A549 lung carcinoma) for antiproliferative profiling. Dose-response curves (IC₅₀) and Western blotting validate pathway modulation .

Q. How do structural modifications to the piperazine or acetamide moieties affect pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that substituting the piperazine’s methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) reduces solubility but enhances target affinity. Acetamide modifications, such as fluorination at the phenyl ring, improve metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding poses to tyrosine kinase domains .

Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence solubility. For instance, centrosymmetric head-to-tail interactions between methyl hydrogens and carbonyl oxygens (C–H⋯O) observed in similar acetamides explain polymorphic stability variations .

Q. What analytical strategies are recommended for detecting metabolic byproducts in pharmacokinetic studies?

  • Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) identifies metabolites. Phase I metabolites (e.g., hydroxylation at the piperazine ring) and Phase II conjugates (glucuronidation) are quantified using stable isotope-labeled internal standards. In vivo studies in rodent models require plasma protein binding assays to assess bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀). Batch-to-batch purity analysis via HPLC-UV ensures compound integrity. Contradictions in IC₅₀ values may arise from cell line heterogeneity (e.g., EGFR mutation status in cancer models), requiring standardized protocols (e.g., CLSI guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。